Beta-Amyloid (1-38), mouse, rat
Description
Primary Amino Acid Sequence and Isoform Heterogeneity
Beta-Amyloid (1-38) is a 38-amino acid peptide generated through alternative β-site APP-cleaving enzyme 1 (BACE1) cleavage, yielding aminoterminally truncated variants. Its primary sequence differs critically from human amyloid-beta isoforms:
Key Structural Features:
| Feature | Mouse/Rat Beta-Amyloid (1-38) | Human Beta-Amyloid (1-38) |
|---|---|---|
| Amino Acid Residues at Positions 5, 10, 13 | Glycine (Gly5), Phenylalanine (Phe10), Arginine (Arg13) | Arginine (Arg5), Tyrosine (Tyr10), Histidine (His13) |
| C-Terminus | Ends at Position 38 | Ends at Position 38 |
| Sequence Heterogeneity | Limited to C-terminal truncation | Often includes N-terminal truncations (e.g., Aβ(2-38)) |
The mouse/rat sequence is characterized by the replacement of human-specific residues, which influence aggregation propensity and interaction with other isoforms. For example, the Phe10 substitution reduces aromatic stacking interactions compared to human Tyr10, potentially modulating fibril stability.
Isoform Heterogeneity:
Beta-Amyloid (1-38) coexists with other isoforms (e.g., Aβ(1-40), Aβ(1-42)) in biological systems. These variants differ in C-terminal length, with Aβ(1-38) being less amyloidogenic than Aβ(1-42) but more soluble than Aβ(1-40). The heterogeneity arises from γ-secretase cleavage site variability and alternative BACE1 cleavage pathways.
Post-Translational Modifications and Conformational Dynamics
Post-translational modifications (PTMs) significantly alter the structural and functional properties of Beta-Amyloid (1-38):
Conformational Dynamics:
Beta-Amyloid (1-38) exists as a dynamic ensemble of monomers, oligomers, and fibrils. Key conformational transitions include:
Comparative Analysis with Beta-Amyloid 1-40 and 1-42
The structural and functional differences between Beta-Amyloid (1-38) and its longer isoforms are critical for understanding their roles in disease:
Functional Interactions:
- Aβ(1-38) and Aβ(1-42): Beta-Amyloid (1-38) binds to Aβ(1-42), preventing its conversion to β-sheet-rich aggregates and mitigating synaptic dysfunction. This protective effect is dose-dependent and may involve competitive inhibition of Aβ(1-42) fibril nucleation.
- Aβ(1-38) and Aβ(1-40): Co-aggregation produces morphologically distinct fibrils with altered solubility, potentially reducing amyloid burden in vascular regions.
Properties
Molecular Weight |
4035.5 |
|---|---|
sequence |
DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGG |
Origin of Product |
United States |
Scientific Research Applications
Role of Aβ(1-38) in Alzheimer's Disease
Aβ(1-38) is a naturally occurring variant of Aβ that interacts differently with Aβ(1-40) and Aβ(1-42) . Research indicates that Aβ(1-38) can interfere with the aggregation of Aβ(1-42), reducing its conversion into β-sheet-rich aggregates . Higher levels of Aβ(1-38) in cerebrospinal fluid (CSF) are associated with slower cognitive decline and a decreased risk of conversion to AD dementia . These findings suggest that Aβ(1-38) may have a protective role against AD progression .
Genetically Modified Rodent Models
Humanized APP Models
To study the processing of human APP in vivo, researchers have developed humanized APP models in rats and mice using CRISPR-Cas9 technology . These models involve introducing specific amino acid substitutions into the rodent APP sequence to lower the affinity of the APP substrate for BACE1 cleavage . For example, the G676R, F681Y, and R684H substitutions (based on the human APP770 isoform) have been implemented . Introducing these substitutions results in a threefold increase in the production of human Aβ compared to wild-type strains, making these models valuable for studying the effects of transgenes or knock-in mutations on APP processing .
APP Knock-in Rat Models
Knock-in rat models have been created to further investigate AD, where the rat App gene is modified to include human Aβ42 sequences and specific mutations . These mutations include Swedish double mutations (K670N and M671L), Beyreuther/Iberian (I716F), and Arctic (E693G), along with humanizing mutations (G676R, F681Y, and R684H) . Such models are useful for identifying new drug targets, biomarkers, and for testing therapeutic interventions .
Double Transgenic Mouse Models
Double transgenic mouse models, generated by crossing human APP and presenilin transgenic lines, are commonly used to study Aβ pathology and evaluate anti-amyloid treatments . For instance, 5XFAD mice co-express five familial AD (FAD) mutations and exhibit rapid accumulation of Aβ42 in the brain . Another model was created by crossing an APP transgenic mouse with a PSA-M146V knock-in mouse, which showed increased Aβ43 levels and augmented Aβ42 and Aβ40 levels .
Applications in Scientific Research
Comparison with Similar Compounds
Comparison with Similar Compounds
Biochemical and Structural Properties
- Aβ(1-38) : Forms 70–90 Å fibrils with cross-beta sheet conformation but lacks the neurotoxic oligomerization seen in Aβ(1-42) .
- Aβ(1-40) : Dominant soluble Aβ species in brain interstitial fluid; forms diffuse plaques .
- Aβ(1-42) : Highly amyloidogenic; forms dense-core plaques and neurotoxic oligomers .
Pathological Roles in Alzheimer’s Disease
Aβ(1-38) in Familial AD (FAD) :
Aβ(1-40) vs. Aβ(1-42) :
Neurotoxicity and Synaptic Effects
- Aβ(1-38) :
- Aβ(1-42) :
Detection and Assay Cross-Reactivity
- Immunoassays: Aβ(1-38) cross-reacts with Aβ(1-40)- and Aβ(1-42)-specific antibodies at 10 ng/ml, complicating quantification in mixed samples .
- ELISA Limitations: No certified reference materials (CRMs) exist for Aβ(1-38), necessitating validation with length-specific antibodies .
Key Research Findings
Gamma-Secretase Dysregulation :
- PS1 E280A FAD brains show elevated Aβ(1-38) and Aβ(1-43) but reduced Aβ(1-42), highlighting isoform-specific secretase activity shifts .
Species-Specific Aggregation :
- Rat Aβ(1-42) forms fibrils with neurotoxic properties akin to human Aβ(1-42), whereas Aβ(1-38) exhibits lower toxicity .
Therapeutic Implications :
- Aβ(1-38)-specific antibodies differentiate FAD from SAD, aiding in patient stratification for gamma-secretase modulators .
Data Tables
Table 1: Molecular Characteristics of Rodent Aβ Peptides
| Peptide | CAS Number | Sequence (C-Terminus) | Neurotoxic |
|---|---|---|---|
| Aβ(1-38) | 186359-66-0 | ...GAIIGLMVGGVV | No |
| Aβ(1-40) | 144409-98-3 | ...GAIIGLMVGGVVIA | Moderate |
| Aβ(1-42) | 166090-74-0 | ...GAIIGLMVGGVVIA | High |
Table 2: Aβ Isoform Distribution in AD Models
| Model | Aβ(1-38) | Aβ(1-40) | Aβ(1-42) |
|---|---|---|---|
| Tg2576 Mice | Low | High (soluble) | High (plaques) |
| PS1 E280A | Elevated | Variable | Reduced |
Preparation Methods
Solubilization and Monomerization
The initial step in preparing Beta-Amyloid (1-38) involves dissolving the lyophilized peptide in a strong solvent to break down pre-existing aggregates and β-sheet structures.
Use of Hexafluoroisopropanol (HFIP):
HFIP is employed to monomerize the peptide by disrupting hydrogen bonding and secondary structures. The lyophilized peptide is dissolved in HFIP to a defined concentration (e.g., 1 mM), incubated at room temperature for at least 30 minutes to ensure complete dissolution.Aliquoting and Drying:
The HFIP solution is aliquoted into microcentrifuge tubes and allowed to evaporate overnight in a fume hood, followed by drying in a SpeedVac to remove residual solvent, leaving a thin peptide film.Storage:
The dried peptide films are stored over desiccant at −20°C to maintain stability.
Resuspension in Dimethylsulfoxide (DMSO)
Before use, the peptide film is resuspended in dry DMSO to prepare a concentrated stock solution (e.g., 5 mM). This step involves thorough pipetting and vortexing to ensure complete dissolution, followed by sonication for 10 minutes to further disperse any aggregates.
Preparation of Defined Aggregation States
From the monomeric DMSO stock, different aggregation states can be prepared by dilution and incubation under specific conditions:
Unaggregated (Monomeric) Peptide:
The DMSO stock is diluted directly into the experimental buffer or culture media and used immediately to maintain the peptide in a predominantly monomeric state.Oligomeric Assemblies:
The monomeric peptide is diluted into phenol red-free cell culture media (e.g., Ham’s F-12) and incubated at 4°C for 24 hours to promote oligomer formation. These oligomers are characterized by their neurotoxicity and distinct morphology.Fibrillar Assemblies:
To generate fibrils, the peptide is diluted into acidic buffer (e.g., 10 mM HCl) and incubated at 37°C for 24–48 hours. Addition of physiological salt concentrations (e.g., 150 mM NaCl) can promote the formation of “plaques in a dish” mimicking in vivo amyloid plaques.
Characterization and Quality Control
Proper characterization of the prepared Beta-Amyloid (1-38) assemblies is essential to confirm the aggregation state and structural homogeneity.
Specific Considerations for Mouse/Rat Beta-Amyloid (1-38)
While the general preparation methods outlined above are applicable, the mouse/rat Beta-Amyloid (1-38) peptide differs slightly in sequence from the human peptide, which can influence aggregation kinetics and structural properties.
- The substitutions at residues 5, 10, and 13 may affect peptide solubility and aggregation propensity.
- Researchers should verify the purity and identity of the synthesized peptide by mass spectrometry and HPLC.
- Storage and handling conditions remain consistent with those used for human beta-amyloid peptides.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve lyophilized peptide in HFIP (1 mM) | HFIP, fume hood, 30 min incubation | Monomerized peptide solution |
| 2 | Aliquot and evaporate HFIP | Microcentrifuge tubes, SpeedVac | Dried peptide film |
| 3 | Store dried peptide at −20°C | Desiccant, sealed containers | Stable peptide stock |
| 4 | Resuspend peptide film in dry DMSO (5 mM) | DMSO, vortex, sonication | Concentrated monomeric peptide stock |
| 5 | Prepare aggregation state | Dilution into buffer/media, incubation at specific temps | Monomer, oligomer, or fibril assemblies |
| 6 | Characterize assemblies | AFM, SDS-PAGE, neurotoxicity assays | Confirmed peptide state and functionality |
Research Findings and Practical Insights
- The use of HFIP followed by DMSO resuspension is critical to erase prior aggregation “memory” and obtain reproducible starting material.
- Oligomeric forms prepared under controlled conditions exhibit significantly higher neurotoxicity compared to fibrillar or monomeric forms, emphasizing the importance of precise preparation.
- AFM is the preferred method for morphological characterization due to its ability to directly image peptide assemblies without artifacts common in gel-based methods.
- Fluorophore-labeled versions of beta-amyloid oligomers can be prepared similarly, allowing for functional studies involving cellular uptake without altering peptide structure.
Q & A
Q. What is the role of Beta-Amyloid (1-38) in mouse/rat Alzheimer's disease (AD) models, and how does it differ from longer isoforms like Beta-Amyloid (1-42)?
Beta-Amyloid (1-38) is a shorter amyloidogenic peptide generated via gamma-secretase cleavage. Unlike Beta-Amyloid (1-42), which forms toxic aggregates in AD, Beta-Amyloid (1-38) exhibits reduced aggregation propensity and may act as a neuroprotective fragment. In familial AD (FAD) models with Presenilin-1 mutations, Beta-Amyloid (1-38) deposition is significantly reduced compared to sporadic AD (SAD), suggesting gamma-secretase dysfunction alters peptide length distribution . Methodologically, comparative immunohistochemistry using isoform-specific antibodies (e.g., targeting residues 38 vs. 42) can quantify regional deposition differences in brain tissues .
Q. How should Beta-Amyloid (1-38) be prepared for in vitro studies to ensure monomeric stability?
Beta-Amyloid (1-38) requires careful solubilization to avoid pre-aggregated states. A validated protocol involves dissolving lyophilized peptide in cold hexafluoroisopropanol (HFIP) to disrupt existing aggregates, followed by 1-hour incubation at room temperature. HFIP is evaporated to form a peptide film, which is then reconstituted in anhydrous DMSO and diluted in buffer (e.g., PBS). Centrifugation at 14,000×g for 10 minutes isolates soluble oligomers in the supernatant, which can be further diluted for experimental use .
Q. What are the recommended detection methods for Beta-Amyloid (1-38) in rodent brain tissues or biofluids?
ELISA kits with species-specific antibodies (e.g., Mouse/Rat Beta-Amyloid (1-42) ELISA Kit) can be cross-validated for Beta-Amyloid (1-38) detection if antibody specificity is confirmed via epitope mapping. Alternatively, immunohistochemistry using monoclonal antibodies like [IBR-9-16-4] (specific to Beta-Amyloid (1-37)) can distinguish shorter fragments from longer isoforms . Mass spectrometry (LC-MS/MS) provides absolute quantification but requires peptide extraction protocols optimized for low-abundance targets .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Beta-Amyloid (1-38)’s role in neurodegeneration versus neuroprotection?
Discrepancies arise from model-specific factors (e.g., transgenic mouse strains vs. human postmortem tissues) and experimental variables (e.g., peptide aggregation state). To address this:
- Standardize aggregation protocols : Pre-treat Beta-Amyloid (1-38) with HFIP/DMSO and characterize oligomerization via dynamic light scattering (DLS) or Western blot .
- Use isoform-selective inhibitors : Co-administer gamma-secretase modulators (e.g., GSM-1) in cell culture to assess how shifting cleavage toward shorter peptides impacts neuronal viability .
- Leverage SILK (Stable Isotope Labeling Kinetics) : Track Beta-Amyloid (1-38) turnover rates in vivo using isotope-labeled APP transgenic models .
Q. What experimental strategies mitigate Beta-Amyloid (1-38) aggregation during in vitro assays?
Aggregation can confound toxicity and binding studies. Key approaches include:
- Buffer optimization : Use low-salt buffers (e.g., 20 mM HEPES, pH 7.4) to reduce ionic strength-driven aggregation.
- Additive screening : Incorporate lipid carriers (e.g., GM1 ganglioside) or chaperones (e.g., clusterin) to stabilize monomeric states .
- Quality control : Validate peptide integrity via HPLC (≥95% purity) and circular dichroism (CD) to confirm alpha-helix/random coil ratios .
Q. How do Beta-Amyloid (1-38) levels correlate with tau pathology in rodent AD models?
Co-pathology analysis requires dual-labeling techniques:
- Multiplex immunofluorescence : Combine Beta-Amyloid (1-38)-specific antibodies (e.g., ab264033) with phosphorylated tau (pTau) markers (e.g., AT8) in brain sections. Quantify colocalization using confocal microscopy and image analysis software (e.g., Fiji/ImageJ) .
- Longitudinal CSF sampling : In live rodents, correlate Beta-Amyloid (1-38) levels (via ultrasensitive SIMOA assays) with CSF pTau-181 trends .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
